molecular formula C14H27N4O11P2+ B072985 Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester CAS No. 1256-10-6

Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester

Cat. No.: B072985
CAS No.: 1256-10-6
M. Wt: 489.33 g/mol
InChI Key: RZZPDXZPRHQOCG-OJAKKHQRSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions: Citicoline can be synthesized through various methods. One common method involves the biotransformation of materials such as 5’-cytidylate, phosphorylcholine, potassium hydroxide, and glucose using yeast as a biocatalyst. The process includes extraction and separation with active carbon as the adsorbing carrier and Cl- type ion exchange resin as the separating carrier . Another method involves adding oxalic acid into a chlorination calcium water solution, reacting with cytidine monophosphate under the action of triphosgene, and subsequently purifying the citicoline sodium by using a recrystallization method .

Industrial Production Methods: Industrial production of citicoline often involves enzymatic synthesis, where cytidine triphosphate and phosphorylcholine are biosynthesized into citicoline sodium. This method is preferred due to its higher yield and purity compared to chemical synthesis .

Chemical Reactions Analysis

Types of Reactions: Citicoline undergoes various chemical reactions, including hydrolysis and phosphorylation. When taken as a supplement, citicoline is hydrolyzed into choline and cytidine in the intestine. These components cross the blood-brain barrier and are reformed into citicoline by the enzyme CTP-phosphocholine cytidylyltransferase .

Common Reagents and Conditions: Common reagents used in the synthesis of citicoline include cytidine monophosphate, phosphorylcholine, and triphosgene. The reactions typically occur under mild conditions with the use of biocatalysts such as yeast .

Major Products Formed: The major products formed from the reactions involving citicoline include choline and cytidine, which are essential for the synthesis of phosphatidylcholine, a crucial component of cell membranes .

Biological Activity

Cytidine 5'-(trihydrogen diphosphate), mono(2-(trimethylammonio)ethyl) ester, commonly referred to as CDP-choline or cytidine diphosphocholine, is a phosphorylated form of choline that plays a significant role in cellular metabolism and neurological health. This compound is involved in the synthesis of phospholipids, particularly phosphatidylcholine, which is crucial for maintaining cellular membrane integrity.

  • Molecular Formula : C14H27N4O11P2
  • Molecular Weight : 489.33 g/mol
  • CAS Number : 1256-10-6
  • Appearance : Off-white solid
  • Melting Point : 234-235 °C

CDP-choline acts as a precursor for the synthesis of phosphatidylcholine and sphingomyelin, essential components of cell membranes. It is also involved in the production of acetylcholine, a neurotransmitter critical for memory and cognitive functions. The biological activity of CDP-choline can be categorized into several key areas:

  • Neuroprotective Effects : CDP-choline has been shown to protect neurons from damage due to ischemia and neurotoxicity. Studies indicate that it enhances neuronal survival through anti-apoptotic mechanisms and by promoting neuronal regeneration.
  • Cognitive Enhancement : Clinical trials have demonstrated that CDP-choline supplementation can improve cognitive function in patients with cognitive deficits, including Alzheimer’s disease and vascular dementia. It appears to enhance memory and learning capabilities.
  • Metabolic Role : As a source of choline, CDP-choline contributes to lipid metabolism and energy production within cells. It is particularly important in the liver where it aids in fat metabolism.

Case Studies and Clinical Research

Several studies have explored the biological activity of CDP-choline:

  • Cognitive Function Improvement : A double-blind placebo-controlled trial involving elderly patients with mild cognitive impairment showed significant improvements in cognitive performance after 12 weeks of CDP-choline supplementation compared to the placebo group .
  • Neuroprotection in Stroke : In animal models of stroke, treatment with CDP-choline resulted in reduced infarct size and improved functional recovery. This suggests its potential as a therapeutic agent in acute ischemic stroke .
  • Chronic Fatigue Syndrome (CFS) : A study indicated that patients with CFS experienced reduced fatigue levels and improved quality of life when treated with CDP-choline, highlighting its potential role in managing fatigue-related disorders .

Data Table: Summary of Biological Activities

Biological ActivityDescriptionReferences
NeuroprotectionProtects neurons from ischemic damage; promotes survival and regeneration ,
Cognitive EnhancementImproves memory and learning capabilities in cognitive impairment ,
Metabolic RoleAids in lipid metabolism and energy production ,
Fatigue ManagementReduces fatigue symptoms in chronic fatigue syndrome ,

Properties

CAS No.

1256-10-6

Molecular Formula

C14H27N4O11P2+

Molecular Weight

489.33 g/mol

IUPAC Name

2-[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxyethyl-trimethylazanium

InChI

InChI=1S/C14H26N4O11P2/c1-18(2,3)6-7-26-30(22,23)29-31(24,25)27-8-9-11(19)12(20)13(28-9)17-5-4-10(15)16-14(17)21/h4-5,9,11-13,19-20H,6-8H2,1-3H3,(H3-,15,16,21,22,23,24,25)/p+1/t9-,11-,12-,13-/m1/s1

InChI Key

RZZPDXZPRHQOCG-OJAKKHQRSA-O

SMILES

C[N+](C)(C)CCC(C1C(C(C(O1)N2C=CC(=NC2=O)N)O)O)OP(=O)(O)OP(=O)(O)[O-]

Isomeric SMILES

C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=NC2=O)N)O)O

Canonical SMILES

C[N+](C)(C)CCOP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=CC(=NC2=O)N)O)O

physical_description

Solid

Origin of Product

United States

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